molecular formula C6H6F4O2 B6167687 3-fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid CAS No. 2168389-13-5

3-fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B6167687
CAS No.: 2168389-13-5
M. Wt: 186.1
InChI Key:
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Description

3-fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid: is a cyclic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Two efficient synthetic methods for the preparation of 3-fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid have been reported. These methods start from readily available 4-oxocyclobutane precursors. The cyclobutanones can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate and a fluoride source .

Industrial Production Methods: The industrial production of this compound involves scalable synthetic routes that ensure high yield and purity. The process typically includes the use of robust reagents and optimized reaction conditions to achieve efficient conversion and isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products:

Mechanism of Action

The mechanism by which 3-fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways .

Comparison with Similar Compounds

  • 3-fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid
  • trans-3-(trifluoromethyl)cyclobutane-1-carboxylic acid

Comparison: Compared to similar compounds, 3-fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the cyclobutane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

2168389-13-5

Molecular Formula

C6H6F4O2

Molecular Weight

186.1

Purity

95

Origin of Product

United States

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